Technical Guide: 2-Vinylbenzofuran – Structure, Synthesis, and Reactivity
Technical Guide: 2-Vinylbenzofuran – Structure, Synthesis, and Reactivity
Executive Summary
2-Vinylbenzofuran (CAS 7522-79-4) is a bicyclic aromatic compound characterized by a vinyl group attached to the C2 position of a benzofuran core. Structurally, it serves as a rigid, oxygen-containing analogue of styrene. Its unique electronic architecture—combining the aromaticity of the benzene ring, the diene character of the furan ring, and the exocyclic conjugation of the vinyl group—makes it a versatile intermediate in organic synthesis and materials science. This guide details its physicochemical properties, synthesis protocols, polymerization mechanisms, and applications in medicinal chemistry.
Part 1: Chemical Identity and Physical Properties[1]
2-Vinylbenzofuran acts as a lipophilic building block. Its planar structure facilitates π-π stacking, influencing its behavior in polymerization and biological binding.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-Ethenyl-1-benzofuran |
| CAS Number | 7522-79-4 |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~222–223 °C (at 760 mmHg) |
| Density | ~1.06 g/cm³ |
| LogP | 3.10 (Estimated) |
| Solubility | Soluble in organic solvents (CH₂Cl₂, THF, Toluene); Insoluble in water |
Spectroscopic Identification
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¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the vinyl protons. The exocyclic vinyl group typically shows a dd pattern. The C3-H of the furan ring appears as a singlet or fine doublet around δ 6.5–6.7 ppm. The vinyl protons appear in the δ 5.2–6.8 ppm range depending on the specific environment (geminal/cis/trans coupling).
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¹³C NMR: Distinct peaks for the C2 (quaternary, shifted downfield due to oxygen) and the vinyl carbons (terminal =CH₂ and internal -CH=).
Part 2: Electronic Structure and Reactivity
The reactivity of 2-vinylbenzofuran is defined by the conjugation between the vinyl group and the benzofuran system.
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Styrene Analogue: Like styrene, the vinyl group is activated by the aromatic ring, making it susceptible to radical and cationic polymerization.
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Dienophilic Character: In Diels-Alder reactions, the vinyl group can act as a dienophile.[1]
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Diene Character: While the benzene ring is inert, the furan ring + vinyl group forms a conjugated system. However, the aromaticity of the fused benzene ring reduces the diene reactivity of the furan moiety compared to isolated furans.
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Photochemical Reactivity: Under UV irradiation, 2-vinylbenzofuran undergoes [2+2] cycloaddition (dimerization) similar to vinyl aromatics.
Diagram 1: Reactivity Pathways
Caption: Primary reactivity manifolds for 2-vinylbenzofuran driven by electronic conjugation.
Part 3: Synthesis Protocols
Method A: Dehydration of 1-(Benzofuran-2-yl)ethanol (Classic Route)
This method is robust and scalable, utilizing readily available salicylaldehyde.
Mechanism:
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Condensation: Salicylaldehyde + Chloroacetone
2-Acetylbenzofuran. -
Reduction: 2-Acetylbenzofuran + NaBH₄
1-(Benzofuran-2-yl)ethanol. -
Dehydration: Alcohol
Alkene (2-Vinylbenzofuran).
Protocol:
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Precursor Synthesis: Dissolve salicylaldehyde (1.0 eq) and chloroacetone (1.1 eq) in acetone with K₂CO₃. Reflux for 4–6 hours. Workup to isolate 2-acetylbenzofuran.
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Reduction: Dissolve 2-acetylbenzofuran in methanol at 0°C. Slowly add NaBH₄ (0.5 eq). Stir for 2 hours. Quench with dilute HCl, extract with ethyl acetate, and concentrate to obtain the alcohol.
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Dehydration: Dissolve the alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.
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Purification: Neutralize with NaHCO₃, wash, and distill under reduced pressure to obtain 2-vinylbenzofuran.
Method B: Wittig Olefination
Ideal for small-scale, high-purity synthesis starting from benzofuran-2-carboxaldehyde.
Protocol:
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Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF under nitrogen.
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Add n-Butyllithium (1.2 eq) dropwise at -78°C or 0°C to generate the ylide (solution turns yellow/orange).
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Add Benzofuran-2-carboxaldehyde (1.0 eq) dropwise.
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Warm to room temperature and stir for 2–4 hours.
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Quench with water, extract with ether, and purify via silica gel chromatography (Hexanes/EtOAc).
Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis via the dehydration of the secondary alcohol intermediate.
Part 4: Polymerization and Materials Science[6][8]
2-Vinylbenzofuran is a "styrenic" monomer but with higher rigidity due to the fused bicyclic system.
Cationic Polymerization
Because the benzofuran ring is electron-rich (specifically the furan oxygen donates electron density), the vinyl group is highly reactive toward cationic initiators.
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Initiators: BF₃[2]·OEt₂, SnCl₄, or AlCl₃.
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Solvents: CH₂Cl₂ or Toluene (low temperature, -78°C to 0°C).
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Properties: The resulting polymer, Poly(2-vinylbenzofuran), is a thermoplastic with a high glass transition temperature (Tg > 100°C) and excellent optical transparency. It is often investigated for photo-resist applications.
Radical Polymerization
Can be initiated by AIBN or Benzoyl Peroxide. However, chain transfer to the furan ring can sometimes limit molecular weight compared to pure styrene. Controlled radical polymerization (RAFT, ATRP) has been explored to create block copolymers.
Part 5: Biological Applications[7][10]
The 2-vinylbenzofuran moiety appears as a structural motif or intermediate in various pharmacophores.
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Medicinal Chemistry Scaffold: The benzofuran core is ubiquitous in natural products (e.g., Ailanthoidol). The vinyl group serves as a "handle" for further functionalization:
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Heck Coupling: To attach aryl groups, creating 2-styrylbenzofurans (potential anti-amyloid agents for Alzheimer's).
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Cyclopropanation: To create rigid cyclopropyl analogues.
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Antimicrobial Agents: Derivatives synthesized via the functionalization of the vinyl group have shown activity against Gram-positive bacteria.
Part 6: Safety and Handling
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Polymerization Hazard: Like styrene, 2-vinylbenzofuran can autopolymerize if stored improperly. It should be stored cold (2–8°C) and potentially stabilized with a radical inhibitor (e.g., TBC - 4-tert-butylcatechol) if stored for long periods.
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Toxicity: Standard precautions for vinyl aromatics apply. It is likely an irritant to eyes, skin, and respiratory tract. Use in a fume hood.
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Flammability: Combustible liquid. Keep away from heat and open flames.
References
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Synthesis via Copper Catalysis: Title: Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Source: Organic Letters (2014). URL:[Link]
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Polymerization Properties: Title: The Preparation and Properties of 2-Vinylbenzofuran. Source: Journal of the American Chemical Society. URL:[Link]
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Cationic Polymerization: Title: Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism. Source: PubMed Central (2022). URL:[Link]
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Chemical Data & Identifiers: Title: 2-Vinylbenzofuran Compound Summary. Source: PubChem.[3] URL:[Link]
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Diels-Alder Reactivity Context: Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals.[4] Source: MDPI (Molecules). URL:[Link]
